N-1,3-benzothiazol-2-yl-2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Description
The study and development of benzothiazole derivatives, including N-substituted benzothiazol-2-yl acetamide compounds, have attracted significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. These compounds are often investigated for their pharmacological properties, including antimicrobial, antitubercular, antifungal, and anticancer activities.
Synthesis Analysis
The synthesis of N-substituted benzothiazol-2-yl acetamide derivatives typically involves multi-step chemical reactions, including condensation, cyclization, and substitution reactions. For instance, a series of N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido) acetamide derivatives have been synthesized through a facile and efficient conventional method, employing elemental analysis, IR, ESI-MS, and NMR spectral data for structural elucidation (Acharya et al., 2020).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives reveals the significance of the benzothiazole moiety and its influence on the compound's biological activity. For instance, the crystal structure analysis of related compounds shows the orientation and conformation of various substituents around the benzothiazole ring, which can impact their interaction with biological targets (Yıldırım et al., 2006).
Chemical Reactions and Properties
Benzothiazole derivatives undergo various chemical reactions, including nucleophilic substitution and electrophilic addition, which can modify their chemical properties and biological activities. The reactivity of these compounds is often explored to develop novel derivatives with enhanced pharmacological profiles.
Physical Properties Analysis
The physical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are crucial for their pharmacokinetic profiles and therapeutic efficacy. For example, enhancing the aqueous solubility of these compounds can significantly improve their oral absorption and bioavailability (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties of N-substituted benzothiazol-2-yl acetamide derivatives, including their acidity constants (pKa), are essential for understanding their behavior in biological systems. The pKa values can influence the compound's ionization state, which affects its absorption, distribution, metabolism, and excretion (ADME) properties (Duran & Canbaz, 2013).
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-13-8-10-23(11-9-13)16-6-7-18(26)24(22-16)12-17(25)21-19-20-14-4-2-3-5-15(14)27-19/h2-7,13H,8-12H2,1H3,(H,20,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBQZZQFCCKRCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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